molecular formula C20H25ClN2O2S B2452242 1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine CAS No. 438229-54-0

1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine

Cat. No.: B2452242
CAS No.: 438229-54-0
M. Wt: 392.94
InChI Key: WZLJFJGHYIJWPV-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted phenyl derivatives, while oxidation or reduction could modify the functional groups present in the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: A simpler derivative without the sulfonyl group.

    4-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazine: Lacks the chlorophenyl group.

    Other Piperazine Derivatives: Compounds with different substituents on the piperazine ring.

Uniqueness

1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine is unique due to the presence of both the chlorophenyl and tetramethylbenzenesulfonyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2S/c1-14-12-15(2)17(4)20(16(14)3)26(24,25)23-10-8-22(9-11-23)19-7-5-6-18(21)13-19/h5-7,12-13H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLJFJGHYIJWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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